molecular formula C17H19F3N4O B2903078 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine CAS No. 2198840-47-8

2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B2903078
CAS No.: 2198840-47-8
M. Wt: 352.361
InChI Key: JEMWHWRZKPZEST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine" represents a complex chemical structure, encompassing diverse functional groups like pyridine, piperidine, and pyrimidine rings along with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine" typically involves multi-step organic synthesis methods. The general approach includes:

  • Formation of the pyrimidine ring.

  • Introduction of the trifluoromethyl group via nucleophilic substitution.

  • Attachment of the piperidine moiety through nucleophilic substitution.

  • Incorporation of the 3-methylpyridin-2-yloxy group via etherification.

Each step requires precise control of reaction conditions, including temperature, pH, and solvent selection, to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. Continuous flow reactors, optimized reaction conditions, and advanced purification techniques like chromatography and crystallization might be employed to maximize efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the pyridine ring to more oxidized forms.

  • Reduction: : Reduction of functional groups such as nitro groups if present.

  • Substitution: : Halogenation or alkylation of the pyrimidine ring.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Lithium aluminium hydride, sodium borohydride.

  • Substitution reagents: : Alkyl halides, halogens.

Major Products

The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield pyridine N-oxides, while substitution could introduce various alkyl groups into the pyrimidine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as an important building block for designing new molecules with potential catalytic and electronic properties.

Biology

Biologically, derivatives of this compound are explored for their ability to interact with enzymes and proteins, influencing various biochemical pathways.

Medicine

Medically, this compound is investigated for its potential use in drug development, targeting conditions such as cancer, infectious diseases, and neurological disorders.

Industry

Industrially, the compound could be used in the development of advanced materials with unique physical and chemical properties.

Mechanism of Action

The mechanism of action of "2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine" involves interactions with specific molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to easily cross cell membranes and reach its target sites. The compound's pyrimidine ring structure facilitates binding to nucleic acid components, potentially interfering with DNA or RNA function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{[(3-Ethylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine

  • 2-(4-{[(3-Methylpyridin-2-yl)thio]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine

Uniqueness

Compared to these similar compounds, "2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine" is unique due to its specific combination of functional groups which confer distinct chemical reactivity and biological activity. The presence of the ether linkage differentiates it from its thioether counterparts, influencing its overall stability and solubility.

Properties

IUPAC Name

2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O/c1-12-3-2-7-21-15(12)25-11-13-5-9-24(10-6-13)16-22-8-4-14(23-16)17(18,19)20/h2-4,7-8,13H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMWHWRZKPZEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.